methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate
Description
Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate is a fluorinated and iodinated aromatic ester with the molecular formula $ \text{C}{10}\text{H}{6}\text{F}{4}\text{IO}{2} $. The compound features a benzoate backbone substituted with fluorine (4-position), iodine (2-position), and a trifluoromethyl group (6-position).
Its synthesis likely involves halogenation and esterification steps, analogous to methods for related benzoate derivatives .
Properties
Molecular Formula |
C9H5F4IO2 |
|---|---|
Molecular Weight |
348.03 g/mol |
IUPAC Name |
methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5F4IO2/c1-16-8(15)7-5(9(11,12)13)2-4(10)3-6(7)14/h2-3H,1H3 |
InChI Key |
HTVQAILOWCMPAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1I)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Halogenation: Fluorine and iodine atoms are introduced through halogenation reactions.
Esterification: The final step involves converting the carboxylic acid group to a methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of compounds like 4-fluoro-2-azido-6-(trifluoromethyl)benzoate.
Reduction: Formation of 4-fluoro-2-iodo-6-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate with structurally related compounds:
Key Differences and Implications
Substituent Effects: The target compound’s iodine substituent distinguishes it from sulfonylurea-based herbicides (e.g., triflusulfuron methyl ester), which rely on triazine moieties for biological activity. Compared to sodium 4-trifluoromethylbenzoate, the methyl ester group in the target compound enhances lipophilicity, favoring membrane permeability in biological systems. Conversely, the sodium salt’s water solubility suits it for aqueous-phase reactions .
This stability aligns with trends observed in fluorinated agrochemicals, where $-\text{CF}_3$ groups enhance persistence . In contrast, sulfonylurea herbicides (e.g., metsulfuron-methyl) derive stability and activity from their triazine-sulfonylurea linkage, which facilitates target-site binding in plants .
Synthetic and Application Context :
- Benzimidazole derivatives synthesized in share fluorine substitution patterns but lack iodine and ester functionalities. The target compound’s fluorine at the 4-position may similarly influence electronic density, though its iodine and ester groups expand its utility in coupling reactions or prodrug design .
Research Findings and Gaps
- Experimental Data: Direct studies on this compound are sparse.
- Agrochemical vs. Pharmaceutical Potential: Unlike sulfonylurea herbicides, the target compound lacks a triazine or sulfonylurea moiety, ruling out herbicidal modes of action. Its profile aligns more closely with fluorinated pharmaceutical intermediates, where iodine and $-\text{CF}_3$ groups are leveraged for targeted drug delivery .
Q & A
Q. What are the common synthetic routes for methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and esterification. For example, iodination of a fluorinated benzoate precursor can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Optimization includes:
- Temperature control (0–25°C) to minimize side reactions.
- Solvent selection (e.g., dichloromethane or DMF) to enhance solubility.
- Stoichiometric adjustments to favor mono-iodination over polyhalogenation .
Purity is verified via HPLC (>95% purity), as demonstrated in analogous benzoate ester syntheses .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl and fluorine substituents, while ¹H NMR identifies ester methyl groups and aromatic protons.
- IR Spectroscopy : C=O stretching (~1720 cm⁻¹) confirms the ester functionality.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and substituent geometry, as shown in structurally similar trifluoromethylated benzoates .
Reference databases like NIST Chemistry WebBook provide benchmark spectral data for cross-validation .
Advanced Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing trifluoromethyl and fluorine groups deactivate the aromatic ring, directing nucleophilic attacks to the para position relative to the iodine substituent.
- Steric Effects : The bulky trifluoromethyl group at position 6 hinders access to adjacent reactive sites, necessitating catalysts like Pd(PPh₃)₄ to facilitate Suzuki-Miyaura couplings.
- Case Study : In analogous bromo/chloro derivatives, substituent positioning significantly alters reaction rates. For example, bromine at position 2 increases oxidative addition efficiency in palladium-catalyzed reactions compared to chlorine .
Q. How can researchers address discrepancies in reported biological activity data for halogenated benzoate derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Use HPLC to ensure ≥95% purity, as impurities (e.g., dehalogenated byproducts) can skew bioactivity results .
- Assay Conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and exposure times. For example, trifluoromethyl groups may exhibit false-positive cytotoxicity in MTT assays due to fluorophore interactions.
- Structural Analogues : Compare activity with methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate, where bromine’s higher electronegativity enhances antimicrobial activity relative to chlorine .
Q. What advanced techniques are used to analyze substituent interactions in the solid state?
- Methodological Answer :
- X-ray Crystallography : Resolves intermolecular interactions (e.g., halogen bonding between iodine and oxygen atoms) and confirms regiochemistry. A study on methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate revealed π-stacking and C–H···F interactions stabilizing the crystal lattice .
- DFT Calculations : Predict electrostatic potential surfaces to identify reactive sites. Comparative studies on chlorophenyl derivatives show strong correlation between computed and experimental bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
